![molecular formula C11H18N2O3 B159824 4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 137232-05-4](/img/structure/B159824.png)
4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid, commonly known as ACBC, is a cyclic amino acid derivative. It is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. ACBC is a potent agonist of the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the central nervous system (CNS).
Mécanisme D'action
ACBC acts as a selective agonist of the 4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid receptor, which is primarily expressed in the brain. Activation of this receptor leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in various CNS functions, including learning and memory, mood regulation, and motor control.
Biochemical and Physiological Effects:
ACBC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, the inhibition of inflammation, and the enhancement of neurotrophic factor expression. These effects are thought to contribute to its neuroprotective and cognitive-enhancing properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACBC in lab experiments is its high potency and selectivity for the 4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid receptor, which allows for precise modulation of neurotransmitter release. However, its synthetic nature and limited availability may pose some limitations in terms of cost and accessibility.
Orientations Futures
There are several potential future directions for research on ACBC, including the investigation of its therapeutic potential in other CNS disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient and cost-effective synthesis methods may facilitate its wider use in scientific research. Finally, the exploration of the molecular mechanisms underlying its neuroprotective and cognitive-enhancing effects may provide further insights into the pathophysiology of CNS disorders and lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of ACBC involves the reaction of cyclohexanone with ethyl 2-oxoacetate to form ethyl 4-oxocyclohexanecarboxylate. This intermediate is then reacted with methylamine to form the corresponding imine, which is subsequently reduced with sodium borohydride to yield ACBC.
Applications De Recherche Scientifique
ACBC has been extensively studied for its potential therapeutic applications in the treatment of various CNS disorders, including Parkinson's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
Numéro CAS |
137232-05-4 |
|---|---|
Nom du produit |
4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-[(3-amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c12-9-6-13(10(9)14)5-7-1-3-8(4-2-7)11(15)16/h7-9H,1-6,12H2,(H,15,16) |
Clé InChI |
BLOYBDMAKAXEEF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2CC(C2=O)N)C(=O)O |
SMILES canonique |
C1CC(CCC1CN2CC(C2=O)N)C(=O)O |
Synonymes |
4-(3-amino-2-oxoazetidinonyl-1)methylcyclohexanecarboxylic acid 4-AOACC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)


![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
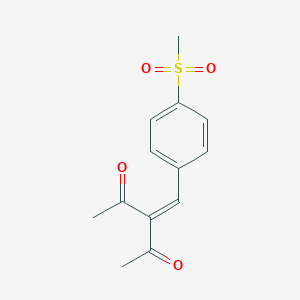
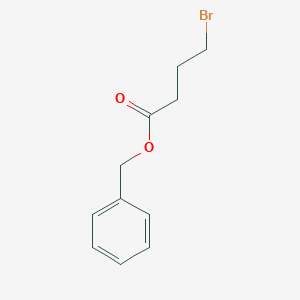
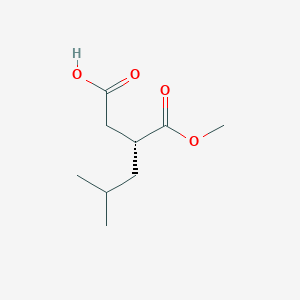
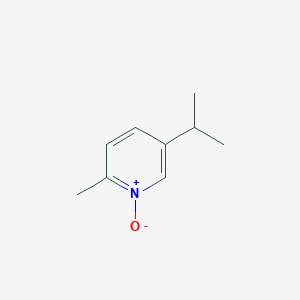
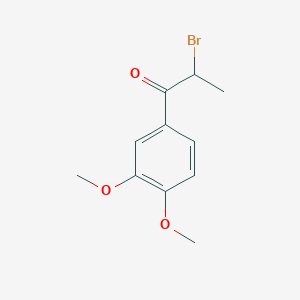
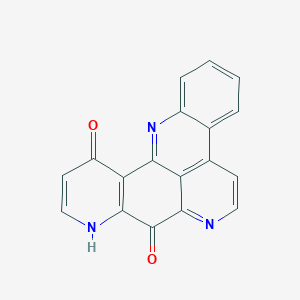
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)

